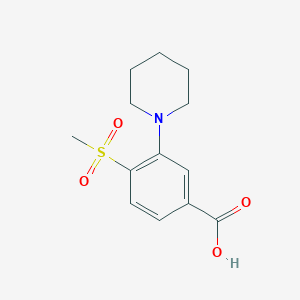

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

説明

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid is a compound that can be synthesized from 4-methylsulfonyl toluene through a series of reactions including nitration and oxygenation, using nitric acid as the oxidizing agent. The synthesis process is noted for its high yield and purity, as well as its economic efficiency due to mild reaction conditions and readily available raw materials .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the use of sulfonyl chlorides and a base such as triethylamine. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives are prepared by treating substituted benzhydryl chlorides with a piperidine followed by N-sulfonation . Similarly, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone serves as a precursor for the synthesis of substituted piperidin-4-one derivatives on a solid support .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using spectroscopic techniques such as 1H-NMR and IR spectroscopy. These techniques help in confirming the presence of specific functional groups and the overall molecular framework of the synthesized compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride can activate thioglycosides to form glycosyl triflates, which are then converted to glycosides upon treatment with alcohols . Additionally, piperidine sulfonamides can be synthesized to act as potent agonists for the human beta(3)-adrenergic receptor, with modifications to the structure affecting the potency and selectivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the nature of substitutions on the benzhydryl and sulfonamide rings. These substitutions can significantly affect the antimicrobial activity of the compounds . Moreover, the introduction of specific groups can enhance the anti-acetylcholinesterase activity of piperidine derivatives, as seen with the introduction of a benzylsulfonyl group . The radioiodination of certain piperidine derivatives also indicates their potential as sigma-1 receptor ligands, with the radiochemical yields being affected by factors such as solvent choice and temperature .

科学的研究の応用

-

Pharmaceutical Applications

- Field : Pharmaceutical Industry

- Application Summary : Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application : The methods of application or experimental procedures vary widely depending on the specific pharmaceutical application. They often involve complex chemical synthesis and biological evaluation processes .

- Results or Outcomes : The results or outcomes also vary widely. For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

-

Drug Discovery

- Field : Drug Discovery

- Application Summary : Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

- Methods of Application : The methods of application or experimental procedures in drug discovery often involve complex chemical synthesis and biological evaluation processes .

- Results or Outcomes : The results or outcomes in drug discovery also vary widely. For example, several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

-

Proteomics Research

- Field : Proteomics

- Application Summary : “4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application in proteomics research would depend on the particular experiment or study being conducted .

- Results or Outcomes : The outcomes of proteomics research can vary widely, depending on the specific goals of the research .

-

Inflammation and Immune Response

- Field : Immunology

- Application Summary : Some piperidine derivatives have been found to inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells . NLRP3 is a protein that is part of the inflammasome, a multi-protein complex that promotes the maturation and secretion of pro-inflammatory cytokines like IL-1β .

- Methods of Application : This involves the use of cell cultures and biochemical assays to measure the levels of NLRP3 activation and IL-1β release .

- Results or Outcomes : The inhibition of NLRP3 activation and IL-1β release could potentially have implications for the treatment of inflammatory diseases .

-

Chemical Modulation

- Field : Chemical Biology

- Application Summary : Some piperidine derivatives, such as HS203873, have been found to bind to NLRP3 . NLRP3 is a protein that is part of the inflammasome, a multi-protein complex that promotes the maturation and secretion of pro-inflammatory cytokines .

- Methods of Application : This involves the use of cell cultures and biochemical assays to measure the levels of NLRP3 activation .

- Results or Outcomes : The outcomes of this research could potentially have implications for the treatment of inflammatory diseases .

-

Proteomics Research

- Field : Proteomics

- Application Summary : “4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application in proteomics research would depend on the particular experiment or study being conducted .

- Results or Outcomes : The outcomes of proteomics research can vary widely, depending on the specific goals of the research .

特性

IUPAC Name |

4-methylsulfonyl-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(17,18)12-6-5-10(13(15)16)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYNXNKBSCPATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236666 | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid | |

CAS RN |

1000018-47-2 | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)